Streptidine 6-phosphate
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Overview
Description
Streptidine 6-phosphate is a derivative of streptidine having a phosphate group at the 6-position. It derives from a streptidine. It is a tautomer of a this compound zwitterion.
Scientific Research Applications
Understanding Resistance to Streptomycin
Streptidine 6-phosphate plays a significant role in the mechanism of resistance to the antibiotic streptomycin. Phosphotransferases like APH(6)-Ia and APH(6)-Id can attach a phosphate group to the streptidine ring of streptomycin, thereby inactivating the antibiotic. This process is crucial in understanding how certain bacterial strains develop resistance to streptomycin, a critical issue in the treatment of diseases like tuberculosis (Collins, Ashenafi, Saunders, & Byrnes, 2007).
Investigating Ototoxic Derivatives in Streptomycin Treatment
Research has been conducted to explore the presence of streptidine, a potential ototoxic metabolite, in the blood of patients treated with streptomycin. A direct HPLC method was developed for this purpose. Identifying and measuring streptidine in human serum provides insights into the ototoxic effects of streptomycin treatment (Granados & Meza, 2007).
Streptomyces and Secondary Metabolites
This compound is relevant in the study of Streptomyces albus J1074, a strain used for the expression of secondary metabolite gene clusters. The investigation into these gene clusters, some of which are responsible for the production of compounds like antimycin and 6-epi-alteramides, is significant for understanding the biosynthesis pathways of various secondary metabolites (Olano et al., 2014).
Streptomycin Biosynthesis and Metabolism
Research into streptomycin biosynthesis has highlighted the role of phosphorylation processes, involving compounds like this compound. Understanding these processes is key in comprehending the biosynthesis and metabolism of streptomycin, an important antibiotic (Walker & Walker, 2002).
Enzymatic Studies Involving Streptidine
This compound is central to the study of enzymes like 6-O-nucleotidyltransferase, which shows specificity for streptomycin/streptidine. Understanding the kinetics and substrate specificity of such enzymes contributes to our knowledge of bacterial resistance mechanisms to antibiotics (Latorre et al., 2016).
properties
CAS RN |
73679-08-0 |
---|---|
Molecular Formula |
C8H19N6O7P |
Molecular Weight |
342.25 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H19N6O7P/c9-7(10)13-1-3(15)2(14-8(11)12)6(5(17)4(1)16)21-22(18,19)20/h1-6,15-17H,(H4,9,10,13)(H4,11,12,14)(H2,18,19,20)/t1-,2+,3-,4+,5-,6-/m0/s1 |
InChI Key |
UUUGVWGQJIFFRM-FUHDGFEASA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N |
synonyms |
streptidine-6-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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